molecular formula C11H14O3 B1287994 2-(Tert-butoxy)benzoic acid CAS No. 243863-88-9

2-(Tert-butoxy)benzoic acid

Cat. No.: B1287994
CAS No.: 243863-88-9
M. Wt: 194.23 g/mol
InChI Key: MQFDMZNZEHTLND-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)benzoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is characterized by the presence of a tert-butoxy group attached to the benzoic acid structure. This compound is used in various chemical reactions and has applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

2-(Tert-butoxy)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. The tert-butoxy group can be hydrolyzed by these enzymes, leading to the formation of benzoic acid and tert-butanol. This interaction is crucial for understanding the metabolic pathways and the role of this compound in biological systems .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it affects cellular metabolism by altering the flux of metabolites through key metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it may inhibit the activity of certain esterases by binding to their active sites, preventing the hydrolysis of ester bonds. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to affect cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level triggers significant changes in biochemical and physiological parameters .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its impact on metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in different tissues depend on these interactions, which can influence its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding its subcellular distribution is key to elucidating its biochemical roles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(tert-butoxy)benzoic acid typically involves the reaction of o-methyl benzoic acid with tert-butyl lithium. This reaction introduces a tert-butyl group into the ortho position of the toluic acid . Another method involves the esterification of benzoic acid derivatives with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale esterification reactions using tert-butyl alcohol and benzoic acid derivatives, followed by purification processes to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) under acidic conditions.

    Substitution Reagents: Halogens (e.g., bromine) and nucleophiles.

Major Products Formed

    Oxidation: Benzoic acids.

    Substitution: Various substituted benzoic acid derivatives depending on the reagents used.

Scientific Research Applications

2-(Tert-butoxy)benzoic acid has several applications in scientific research, including:

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFDMZNZEHTLND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592827
Record name 2-tert-Butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243863-88-9
Record name 2-tert-Butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tert-butoxy)benzoic acid
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